molecular formula C9H14N2O2 B13289512 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13289512
M. Wt: 182.22 g/mol
InChI Key: LCQAYJPZVTZOHP-UHFFFAOYSA-N
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Description

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an amino group, an ethoxymethyl group, and a dihydropyridinone ring. Its chemical properties make it a valuable candidate for research and development in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is facilitated by catalysts such as alumina-silica-supported manganese dioxide in water, yielding high product efficiency .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly methods. For instance, using recyclable catalysts and green solvents can enhance the efficiency and sustainability of the production process. The use of one-pot multicomponent reactions (MCRs) is also recommended for the synthesis of complex molecules like this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amino compounds, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific enzymes and molecular pathways. It is known to inhibit the activity of enzymes such as Nicotinamide N-Methyltransferase (NNMT), which plays a crucial role in metabolic processes. By modulating NNMT activity, the compound helps regulate energy metabolism and maintain muscle mass .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(ethoxymethyl)-6-methyl-1,2-dihydropyridin-2-one stands out due to its specific dihydropyridinone ring structure, which provides unique chemical reactivity and biological activity. Its ability to modulate metabolic enzymes and pathways makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(ethoxymethyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-3-13-6-11-7(2)8(10)4-5-9(11)12/h4-5H,3,6,10H2,1-2H3

InChI Key

LCQAYJPZVTZOHP-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C=CC1=O)N)C

Origin of Product

United States

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